
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate
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Overview
Description
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate is a benzoxazole derivative characterized by a 1,2-benzoxazole core substituted with a 4-fluorophenyl group at the 3-position and a dimethylcarbamate moiety at the 6-position. Benzoxazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . Structural studies of related fluorophenyl-containing compounds, such as pyrazoles and chalcones, suggest that planarity and substituent electronegativity critically modulate activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzoyl chloride.
Formation of the Dimethylcarbamate Moiety: The final step involves the reaction of the intermediate compound with dimethylcarbamoyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide (NaOCH₃) for methoxylation.
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Conformation and Planarity
- Pyrazole derivatives () exhibit dihedral angles between the fluorophenyl and heterocyclic rings ranging from 4.64° to 10.53°, influencing molecular planarity and intermolecular interactions .
- In contrast, isostructural triazole/thiazole hybrids () show one fluorophenyl group oriented perpendicularly to the molecular plane, which may reduce packing efficiency and alter solubility compared to the planar benzoxazole system .
Functional Group Contributions
- Dimethylcarbamate vs. Methoxy Groups : While methoxy substitution in chalcones reduces potency (e.g., compound 2p), the dimethylcarbamate in the target compound may balance lipophilicity and hydrogen-bonding capacity, improving pharmacokinetics .
- Halogen Interactions : Bromine and iodine in chalcones (e.g., compound 2j) enhance activity, but their absence in the benzoxazole derivative suggests fluorine’s electronegativity alone may suffice for target engagement .
Data Table: Key Comparative Features
Properties
Molecular Formula |
C16H13FN2O3 |
---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H13FN2O3/c1-19(2)16(20)21-12-7-8-13-14(9-12)22-18-15(13)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
InChI Key |
RHRAEDFJOBVSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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